

# The Discovery and Development of Saxagliptin (BMS-477118): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Saxagliptin |
| Cat. No.:      | B1141280    |

[Get Quote](#)

## Introduction

**Saxagliptin**, marketed under the brand name Onglyza, is an orally active, highly potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] By targeting the DPP-4 enzyme, **saxagliptin** enhances the body's own mechanisms for glycemic control in a glucose-dependent manner. This document provides an in-depth technical guide on the discovery, mechanism of action, preclinical, and clinical development of **saxagliptin** (formerly BMS-477118).

## Discovery and Lead Optimization

The journey to discover **saxagliptin** began with efforts to elucidate the structure-activity relationships (SAR) within a series of  $\beta$ -quaternary amino acid-linked L-cis-4,5-methanoprolinenitrile DPP-4 inhibitors.[2] Researchers investigated the effects of vinyl substitution at the  $\beta$ -position of  $\alpha$ -cycloalkyl-substituted glycines. While these initial compounds demonstrated poor systemic exposure, they exhibited an extended duration of action in *ex vivo* plasma DPP-4 inhibition models in rats.[2][4]

A significant breakthrough occurred with the preparation of oxygenated putative metabolites of these vinyl-substituted compounds. These metabolites showed both the potency and the extended duration of action of their precursors in glucose clearance efficacy models using Zucker (fa/fa) rats.[2][4][5] This strategic extension to adamantlyl-glycine-derived inhibitors led to the identification of highly potent compounds, culminating in the discovery of the hydroxyadamantyl compound BMS-477118, which was later named **saxagliptin**.[2][4][5]

**Saxagliptin** emerged as a highly efficacious, stable, and long-acting DPP-4 inhibitor, paving the way for its progression into clinical trials.[2][6]



[Click to download full resolution via product page](#)

Figure 1: Lead optimization workflow for the discovery of **Saxagliptin**.

## Synthesis

The commercial-scale synthesis of **saxagliptin** involves the coupling of two key unnatural amino acid derivatives. The core structure is formed through the amide coupling of (S)-2-((tert-butoxycarbonyl)amino)-2-((1*r*,3*R*,5*R*,7*S*)-3-hydroxyadamantan-1-yl)acetic acid and (1*S*,3*S*,5*S*)-2-azabicyclo[3.1.0]hexane-3-carboxamide.<sup>[7][8]</sup> Subsequent dehydration of the primary amide and deprotection of the amine group yields **saxagliptin**.<sup>[7]</sup> A significant challenge in the synthesis is the thermodynamically favorable conversion of the free amine to a six-membered cyclic amidine, which required careful process modifications to ensure the stability and desired form of the final product, the free base monohydrate.<sup>[7]</sup>

## Mechanism of Action

**Saxagliptin** is a selective and reversible competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.<sup>[9][10][11]</sup> The DPP-4 enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).<sup>[1][9][12][13]</sup> These incretin hormones are released from the small intestine in response to meals and play a crucial role in glucose homeostasis.<sup>[14]</sup>

By inhibiting DPP-4, **saxagliptin** prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating active levels.<sup>[1][9][14]</sup> This enhancement of incretin levels has two primary effects:

- Increased Insulin Secretion: It augments glucose-dependent insulin synthesis and release from pancreatic beta cells.<sup>[9][12][13]</sup>
- Decreased Glucagon Secretion: It reduces glucagon secretion from pancreatic alpha cells, which in turn decreases hepatic glucose production.<sup>[9][12][13]</sup>

These actions result in lower fasting and postprandial glucose concentrations in a glucose-dependent manner.<sup>[14][15]</sup>

[Click to download full resolution via product page](#)Figure 2: Mechanism of action of **Saxagliptin** in the DPP-4 signaling pathway.

# Preclinical Development

## In Vitro Studies

**Saxagliptin** is a potent and selective inhibitor of the DPP-4 enzyme, with a Ki value ranging from 0.6 to 1.3 nM.[16] Both **saxagliptin** and its major active metabolite, 5-hydroxy **saxagliptin**, demonstrate high selectivity for DPP-4 compared to other dipeptidyl peptidase enzymes.[1]

Table 1: In Vitro DPP-4 Inhibition

| Compound           | Potency (Ki)   |
|--------------------|----------------|
| <b>Saxagliptin</b> | 0.6-1.3 nM[16] |

| 5-hydroxy **saxagliptin** | Approximately 50% as potent as **saxagliptin**[13][14] |

## Animal Models

The efficacy of **saxagliptin** was evaluated in various animal models of type 2 diabetes. In Zucker (fa/fa) rats, **saxagliptin** demonstrated potent and durable glucose-lowering effects.[2][4] Studies in high-fat diet/streptozotocin-induced diabetic rats showed that a 12-week treatment with **saxagliptin** (1 mg/kg) significantly improved the pancreas's insulin secretion capacity and increased the ratio of  $\beta$ -cell to  $\alpha$ -cell areas.[16] In a murine model of dilated cardiomyopathy, **saxagliptin** improved oral glucose tolerance.

### Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

An oral glucose tolerance test was performed on age-matched female TG9 mice following a 5-hour fast. A baseline blood sample was collected, after which the mice were administered a 2 gm/kg glucose load via oral gavage. Blood samples were then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose concentrations. The area under the curve (AUC) for glucose from 0 to 120 minutes was calculated to assess glucose tolerance.

## Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats, dogs, and monkeys. **Saxagliptin** was found to be rapidly absorbed with good bioavailability (50-75%) across these species.[17] The plasma

clearance was higher in rats compared to dogs and monkeys.[17] The plasma elimination half-life ranged from 2.1 to 4.4 hours.[17] A significant circulating and pharmacologically active hydroxylated metabolite, M2 (5-hydroxy **saxagliptin**), was identified.[17] The volume of distribution indicated extravascular distribution, and in vitro serum protein binding was low ( $\leq 30\%$ ) in all species tested.[17]

Table 2: Preclinical Pharmacokinetic Parameters of **Saxagliptin**

| Species | Bioavailability | Plasma Clearance  | Elimination Half-life (t <sub>1/2</sub> ) | Volume of Distribution (Vd) |
|---------|-----------------|-------------------|-------------------------------------------|-----------------------------|
| Rats    | 50-75%[17]      | 115 ml/min/kg[17] | 2.1-4.4 h[17]                             | 1.3-5.2 L/kg[17]            |
| Dogs    | 50-75%[17]      | 9.3 ml/min/kg[17] | 2.1-4.4 h[17]                             | 1.3-5.2 L/kg[17]            |

| Monkeys | 50-75%[17] | 14.5 ml/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

## Clinical Development

### Pharmacokinetics and Pharmacodynamics in Humans

In humans, **saxagliptin** is rapidly absorbed after oral administration and can be taken with or without food.[1][10] The pharmacokinetics are similar in healthy subjects and patients with type 2 diabetes.[14] Metabolism is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy **saxagliptin**, which is about half as potent as the parent compound.[1][13][14] Elimination occurs through both renal and hepatic clearance.[1] The half-life of plasma DPP-4 inhibition with a 5 mg dose is approximately 27 hours, supporting a once-daily dosing regimen.[1]

Table 3: Human Pharmacokinetic Parameters of **Saxagliptin** (5 mg dose)

| Parameter                                 | Saxagliptin    | 5-hydroxy saxagliptin |
|-------------------------------------------|----------------|-----------------------|
| Time to Peak (Tmax)                       | 2 hours[13]    | 4 hours[13]           |
| Elimination Half-life (t <sup>1/2</sup> ) | 2.5 hours[13]  | 3.1 hours[13]         |
| Mean Plasma AUC                           | 78 ng•h/mL[14] | 214 ng•h/mL[14]       |
| Mean Plasma Cmax                          | 24 ng/mL[14]   | 47 ng/mL[14]          |
| Protein Binding                           | Negligible[13] | Negligible            |

| Excretion | Urine (75%), Feces (22%)[13] | |

Dose adjustments are recommended for patients with moderate to severe renal impairment and when co-administered with strong CYP3A4/5 inhibitors.[1][10]

## Clinical Efficacy and Safety

The clinical development program for **saxagliptin** included numerous Phase 2 and 3 trials evaluating its efficacy and safety as both monotherapy and in combination with other common oral antidiabetic agents like metformin, sulfonylureas (glyburide), and thiazolidinediones (TZDs).[15][18]

Across these trials, **saxagliptin** demonstrated statistically significant and clinically meaningful improvements in glycemic control.[18][19] A meta-analysis of 14 Phase 2 and 3 trials showed that **saxagliptin** 5 mg/day provided a mean reduction in HbA1c of -0.55% compared to control.[20][21] It also effectively lowered fasting plasma glucose (FPG) and postprandial glucose (PPG).[10][18] The therapy was generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight and lipids.[10][18][22] The most common adverse events reported were upper respiratory tract infection, urinary tract infection, and headache.[10][15]

Table 4: Summary of Placebo-Corrected HbA1c Reductions in Phase 3 Trials (24 weeks)

| Therapy             | Saxagliptin Dose | Mean HbA1c Reduction |
|---------------------|------------------|----------------------|
| <b>Monotherapy</b>  | <b>5 mg</b>      | <b>-0.6%[18]</b>     |
| Add-on to Metformin | 5 mg             | -0.8%[18]            |
| Add-on to Glyburide | 5 mg             | -0.7%[18]            |

| Add-on to TZD | 5 mg | -0.6%[18] |



[Click to download full resolution via product page](#)

Figure 3: Clinical development workflow for **Saxagliptin**.

## Cardiovascular Outcome Trial: SAVOR-TIMI 53

To assess the long-term cardiovascular safety of **saxagliptin**, the **Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53** (SAVOR-TIMI 53) trial was conducted.[23][24][25] This large, randomized, double-blind, placebo-controlled trial enrolled 16,492 patients with type 2 diabetes who had either a history of cardiovascular disease or multiple risk factors.[24][26]

The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[24] Over a median follow-up of 2.1 years, **saxagliptin** met the primary safety objective of non-inferiority compared to placebo.[26] However, the trial did not demonstrate superiority in reducing the rate of ischemic events.[19] An unexpected finding was a statistically significant increase in the rate of hospitalization for heart failure in the **saxagliptin** group (3.5%) compared to the placebo group (2.8%).[19][26]

## Conclusion

The development of **saxagliptin** (BMS-477118) represents a successful application of structure-activity relationship-driven drug design. From its origins in a series of  $\beta$ -quaternary amino acid-linked compounds, strategic chemical modifications led to a potent, selective, and long-acting DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low intrinsic risk of hypoglycemia and weight gain. Extensive clinical trials have established its efficacy and general safety profile, both as a monotherapy and in combination with other antidiabetic agents. While the SAVOR-TIMI 53 trial confirmed its overall cardiovascular safety regarding ischemic events, it also raised a concern about an increased risk of hospitalization for heart failure, a finding that warrants consideration in clinical practice.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orientjchem.org [orientjchem.org]
- 9. droracle.ai [droracle.ai]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
- 11. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 13. medicine.com [medicine.com]
- 14. drugs.com [drugs.com]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Utility of saxagliptin in the treatment of type 2 diabetes: review of " by Renuka Jain [institutionalrepository.aah.org]
- 20. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New treatments in the management of type 2 diabetes: a critical appraisal of saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. timi.org [timi.org]
- 24. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [The Discovery and Development of Saxagliptin (BMS-477118): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141280#discovery-and-development-history-of-bms-477118-saxagliptin>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)